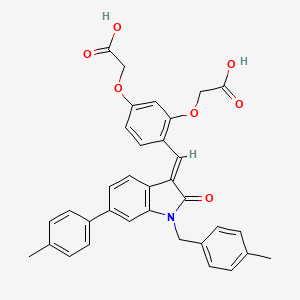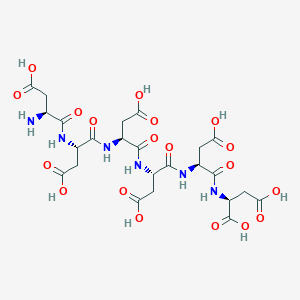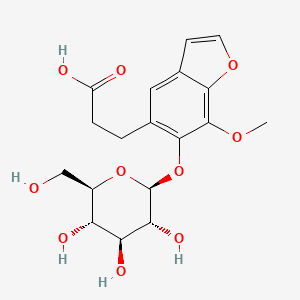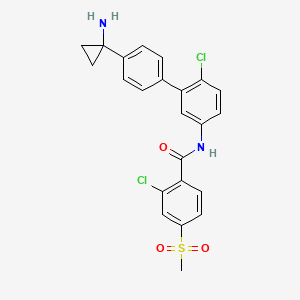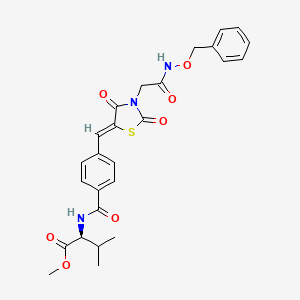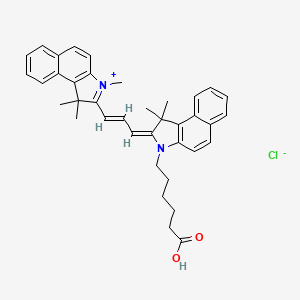
Cyanine3.5 carboxylic acid (chloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanine3.5 carboxylic acid (chloride) is a type of anthocyanin dye. It is known for its fluorescent properties and is often used as a reference or control for non-reactive dyes. This compound is an analog of the Cy3.5 fluorophore, which is widely used in various scientific applications .
Métodos De Preparación
The preparation of Cyanine3.5 carboxylic acid (chloride) involves the synthesis of the free unactivated monofunctional carboxylic acid. This compound can be synthesized through various chemical reactions, including the use of phosphorous (III) chloride (PCl3) or phosphorous (V) chloride (PCl5) to replace the hydroxyl group with a chlorosulfite intermediate, making it a better leaving group . The industrial production methods typically involve large-scale synthesis using these reagents under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Cyanine3.5 carboxylic acid (chloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the chloride group.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the cyanine dye, altering its properties.
Addition Reactions: The compound can participate in addition reactions, particularly with carboxylic acids to form anhydrides.
Common reagents used in these reactions include phosphorous chlorides, nucleophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Cyanine3.5 carboxylic acid (chloride) has a wide range of scientific research applications, including:
Fluorescent Labeling: It is used for labeling biological macromolecules, such as proteins and nucleic acids, due to its excellent photophysical properties.
Disease Diagnosis: The compound is used in diagnostic assays, including immunoassays and DNA detection, due to its high fluorescence quantum yield and biocompatibility.
Environmental Monitoring: Cyanine dyes, including Cyanine3.5 carboxylic acid (chloride), are used in environmental monitoring to detect pollutants and other substances.
Industrial Applications: The compound is used in various industrial applications, including the development of bioprobes and biolabels.
Mecanismo De Acción
The mechanism of action of Cyanine3.5 carboxylic acid (chloride) involves its interaction with biological macromolecules. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths. The molecular targets and pathways involved include the binding of the dye to specific sites on proteins or nucleic acids, leading to fluorescence that can be detected and measured .
Comparación Con Compuestos Similares
Cyanine3.5 carboxylic acid (chloride) is similar to other cyanine dyes, such as Cy3 and Cy5. it has unique properties that make it suitable for specific applications:
Cyanine3.5 carboxylic acid (chloride) stands out due to its specific absorption and emission spectra, making it ideal for certain types of fluorescent labeling and diagnostic applications .
Propiedades
Fórmula molecular |
C38H41ClN2O2 |
|---|---|
Peso molecular |
593.2 g/mol |
Nombre IUPAC |
6-[(2E)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C38H40N2O2.ClH/c1-37(2)32(39(5)30-23-21-26-14-8-10-16-28(26)35(30)37)18-13-19-33-38(3,4)36-29-17-11-9-15-27(29)22-24-31(36)40(33)25-12-6-7-20-34(41)42;/h8-11,13-19,21-24H,6-7,12,20,25H2,1-5H3;1H |
Clave InChI |
VJCYHFMXCZYHEG-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



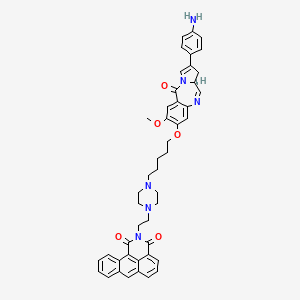
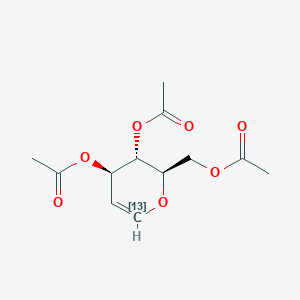
![1-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B12393019.png)
![N-[9-[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12393025.png)
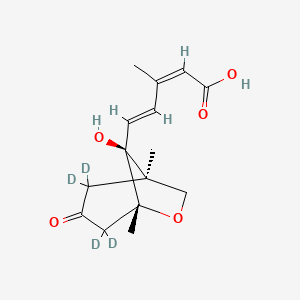
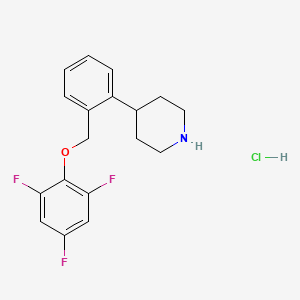

![2-(2-cyclopentyl-1~{H}-imidazol-5-yl)-7-[2-(4-fluoranyl-2,6-dimethyl-phenoxy)-5-(2-oxidanylpropan-2-yl)phenyl]-5-methyl-furo[3,2-c]pyridin-4-one](/img/structure/B12393055.png)
